2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium
Description
This compound is a polymethine cyanine dye characterized by its indole-based heterocyclic structure with dual sulfonate groups (-SO₃⁻) and a carboxypentyl side chain. Its extended conjugated system enables strong absorption and fluorescence in the near-infrared (NIR) region, making it suitable for bioimaging and molecular sensing applications . The carboxypentyl group enhances aqueous solubility and facilitates conjugation to biomolecules, while the ethyl substituent on the indolium moiety stabilizes the cationic charge. Synthetic routes typically involve condensation of indole precursors under anhydrous conditions, followed by purification via reverse-phase HPLC .
Properties
Molecular Formula |
C31H39N2O8S2+ |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
6-[2-[3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41)/p+1 |
InChI Key |
YDNYBBRGPORVRT-UHFFFAOYSA-O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt typically involves multiple steps:
Formation of the Indolium Core: The initial step involves the synthesis of the indolium core through a series of condensation reactions.
Functional Group Addition: Subsequent steps involve the addition of carboxy and sulfo groups under controlled conditions, often using reagents like sulfuric acid and carboxylic acids.
Final Assembly: The final step includes the coupling of the functionalized indolium core with the appropriate side chains to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfo and carboxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt exerts its effects involves interaction with specific molecular targets and pathways. The compound’s sulfo and carboxy groups enable it to bind to proteins and enzymes, altering their activity. This binding can affect various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Side Chains
Compound A : 3-(2-((1E,3Z,5E)-5-(1,1-dimethyl-3-(3-sulfopropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-(5-((2-(methacryloyloxy)ethyl)carbamoyl)pyridin-2-yl)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propane-1-sulfonate (from )
- Key Differences :
- Replaces the carboxypentyl group with a methacryloyloxyethyl carbamoyl pyridinyl side chain.
- Contains sulfopropyl (-SO₃⁻CH₂CH₂CH₃) instead of sulfonate directly attached to the indole.
- Impact: The methacryloyl group enables polymerization for nanoparticle synthesis, unlike the target compound’s focus on biomolecular conjugation . Reduced aqueous solubility compared to the target compound due to the bulkier hydrophobic pyridinyl substituent.
Compound B : (E)-3-(2-Nitrophenyl)-1-{1-phenyl-sulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one (from )
- Key Differences: Lacks sulfonate groups; features nitro (-NO₂) and sulfonyl (-SO₂C₆H₅) substituents. Non-ionic, rigid conjugated system due to the enone linkage.
- Impact :
Functional Analogues with Sulfonate/Indole Motifs
Compound C : (5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one (from )
- Key Differences: Replaces sulfonate with a thiazolidinone ring containing a sulfanylidene (-S=) group. Incorporates dichlorophenyl for enhanced lipophilicity.
- Impact :
Compound D : 3-(2-hydroxyethyl)-1H-indol-5-ol (5-Hydroxytryptophol) (from )
- Key Differences :
- Simplified structure lacking sulfonate, carboxypentyl, and extended conjugation.
- Contains hydroxyl (-OH) groups for serotonin-like biochemical interactions.
- Used in neurotransmitter studies rather than optical probes.
Data Table: Comparative Properties of Target Compound and Analogues
Biological Activity
The compound 2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium is a complex indole derivative with potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesizes relevant research findings, and presents case studies and data tables to provide a comprehensive understanding of its implications in biological systems.
Structure
The compound's IUPAC name indicates a complex structure featuring multiple functional groups, including sulfonic acid moieties and a carboxylic acid. The presence of these groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C34H41N2O2S
- Molecular Weight : 509.71 g/mol
- CAS Number : 1144107-78-7
Research indicates that compounds like this indole derivative may exhibit biological activity through various mechanisms, including:
- Antioxidant Activity : Compounds with indole structures often show antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Anti-inflammatory Effects : The presence of carboxylic acid groups may contribute to anti-inflammatory activities by modulating inflammatory pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that related indole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antioxidant Properties
In vitro assays have shown that similar compounds possess strong radical scavenging abilities, which protect cellular components from oxidative damage. For instance, a study highlighted the ability of certain indole derivatives to reduce reactive oxygen species (ROS) levels in cultured cells .
Anti-inflammatory Effects
Research has indicated that compounds with sulfonic acid groups can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
